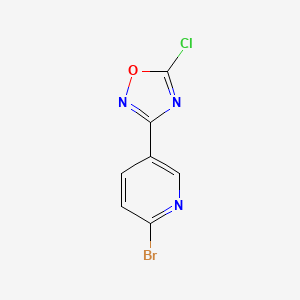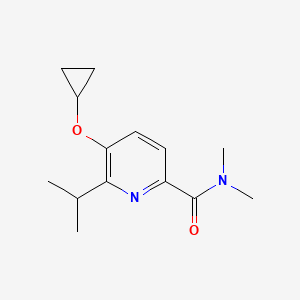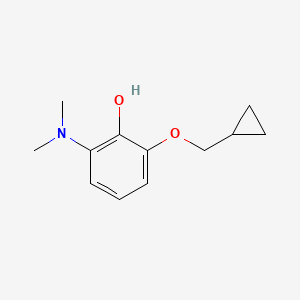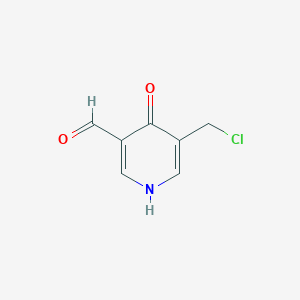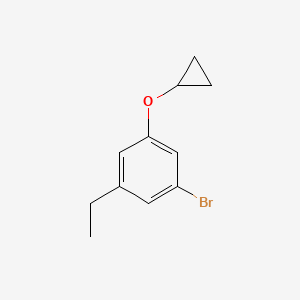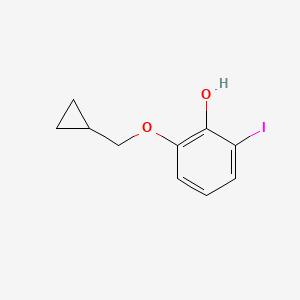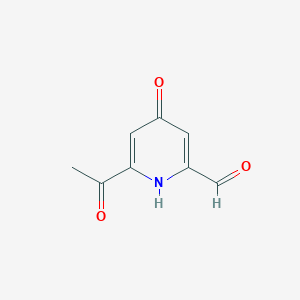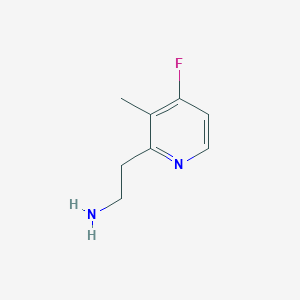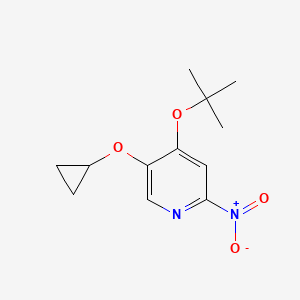
3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,4-DIAMINE: is an organic compound with the molecular formula C10H15N3O It consists of a pyridine ring substituted with a cyclopropoxy group at the 3-position and two dimethylamino groups at the 2- and 4-positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,4-DIAMINE typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl halides and appropriate nucleophiles.
Dimethylation: The dimethylamino groups can be introduced through alkylation reactions using dimethylamine and suitable alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to obtain high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the dimethylamino groups, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where the cyclopropoxy or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced analogs with modified pyridine rings or dimethylamino groups.
Substitution Products: Compounds with new functional groups replacing the original substituents.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Biochemical Probes: It can be used as a probe to study biological pathways and interactions.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways.
Pharmacological Studies: It can be used in pharmacological studies to understand its effects on biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Chemical Manufacturing: It serves as an intermediate in the production of various chemicals.
Mécanisme D'action
The mechanism of action of 3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparaison Avec Des Composés Similaires
3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,4-DIAMINE: Similar in structure but with different substituents.
3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,4-DIAMINE: Analogous compounds with variations in the cyclopropoxy or dimethylamino groups.
Uniqueness:
Structural Features: The presence of both cyclopropoxy and dimethylamino groups in the same molecule is unique, providing distinct chemical and biological properties.
Reactivity: The compound’s reactivity profile is influenced by its unique substituents, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H15N3O |
|---|---|
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
3-cyclopropyloxy-2-N,2-N-dimethylpyridine-2,4-diamine |
InChI |
InChI=1S/C10H15N3O/c1-13(2)10-9(14-7-3-4-7)8(11)5-6-12-10/h5-7H,3-4H2,1-2H3,(H2,11,12) |
Clé InChI |
LISVSBOLVYXPGC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=CC(=C1OC2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


